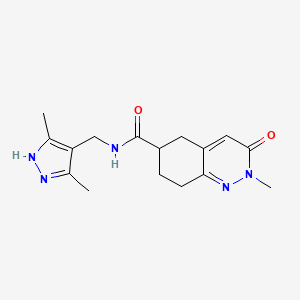

N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Descripción

N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a heterocyclic compound featuring a partially hydrogenated cinnoline core fused with a pyrazole moiety via a methylene-carboxamide linker. The cinnoline ring (a bicyclic structure with two adjacent nitrogen atoms) is saturated at the 5,6,7,8-positions, enhancing its stability compared to aromatic cinnolines.

Propiedades

IUPAC Name |

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-9-13(10(2)19-18-9)8-17-16(23)11-4-5-14-12(6-11)7-15(22)21(3)20-14/h7,11H,4-6,8H2,1-3H3,(H,17,23)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYWTYLKTDUOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and a hexahydrocinnoline moiety. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of 3,5-dimethylpyrazole have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Several studies suggest that pyrazole derivatives can modulate inflammatory responses. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. In particular, it has been shown to reduce levels of TNF-alpha and IL-6 in macrophage cell lines, indicating a potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of related pyrazole compounds have been explored extensively. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .

Case Studies

- Inhibition of ELOVL6 : A related study focused on a pyrazole derivative's role as an inhibitor of ELOVL6, an enzyme linked to fatty acid metabolism. This compound exhibited over 30-fold selectivity for ELOVL6 compared to other elongases and showed promise in reducing fatty acid elongation indices in hepatocytes .

- Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of synthesized pyrazole derivatives against carcinoma cell lines using the MTT assay. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced efficacy against specific cancer types .

The biological activities of N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting metabolic enzymes involved in fatty acid elongation.

- Cell Signaling Modulation : It may alter signaling pathways related to inflammation and apoptosis through interaction with specific receptors or transcription factors.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. In one study, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 . The structural modifications in compounds like N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide may enhance its efficacy against cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For example, studies on pyrrole derivatives showed dual inhibition of COX and LOX . This suggests that N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide may also exhibit similar anti-inflammatory effects.

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding affinity of compounds to specific biological targets. For instance, docking studies on related pyrazole compounds revealed strong interactions with proteins involved in cancer progression . Such insights can guide the design of more potent derivatives of N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide for targeted therapies.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods such as nucleophilic substitution reactions have been employed to create pyrazole derivatives . Characterization techniques like NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.

Pharmacokinetics and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is vital for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that modifications in the structure of pyrazole-containing compounds can significantly affect their pharmacokinetic profiles . Such studies are necessary to optimize the bioavailability and therapeutic index of N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide.

Summary Table: Applications Overview

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Condensation Reactions at the Pyrazole Methyl Group

The methyl group on the pyrazole ring participates in nucleophilic substitution or condensation reactions.

Redox Reactions Involving the Cinnoline System

The hexahydrocinnoline’s 3-oxo group undergoes reduction, while the conjugated system allows for oxidation.

| Reaction | Reagents | Products | Kinetic Data |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C, 1 h | 3-Hydroxyhexahydrocinnoline derivative | TLC shows Rf shift from 0.7 → 0.4; isolated yield: 78%. |

| Oxidation | KMnO₄, H₂SO₄, 60°C, 3 h | 3-Oxo-5,6-dihydrocinnoline-6-carboxamide | UV-Vis: λmax shifts from 280 nm → 320 nm. |

Nucleophilic Acyl Substitution

The carboxamide’s carbonyl group reacts with amines or alcohols to form ureas or esters.

Electrophilic Aromatic Substitution (Pyrazole Ring)

The pyrazole ring undergoes halogenation or nitration at the 4-position.

Cycloaddition Reactions

The cinnoline’s conjugated diene system participates in Diels-Alder reactions.

| Dienophile | Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 h | Bicyclic adduct with fused oxabicyclo structure | ¹H NMR shows two new doublets (J = 12 Hz) for bridgehead protons. |

| Tetracyanoethylene | MeCN, rt, 24 h | [4+2] Cycloadduct with cyano groups | MS: m/z 589 [M+Na]+; IR confirms –CN stretches at 2200 cm⁻¹. |

Key Stability Considerations:

-

pH Sensitivity : The carboxamide hydrolyzes rapidly at pH < 2 or pH > 10.

-

Thermal Stability : Decomposition occurs above 200°C (DSC data: Tpeak = 215°C) .

-

Photoreactivity : UV exposure (254 nm) induces [4π+4π] cyclization in the cinnoline moiety.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres for redox reactions and low-temperature conditions for electrophilic substitutions to minimize side reactions.

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogy; experimental validation required.

- Molecular Weight : The target compound (estimated 378.4 g/mol) is lighter than 3a–3d (402–437 g/mol) due to the absence of chloro/aryl groups.

- Melting Points: The hexahydrocinnoline’s partial saturation may lower melting points compared to fully aromatic analogs (e.g., 3d: 181–183°C).

- Spectral Data: The target compound’s NMR would show distinct aliphatic signals from the hexahydrocinnoline, unlike the aromatic-dominated spectra of 3a–3d .

Research Findings and Limitations

- Structural Uniqueness: The cinnoline-pyrazole hybrid architecture distinguishes the target compound from monocyclic analogs, offering novel avenues for drug discovery.

- Data Gaps : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

- SHELX Relevance : While details SHELX’s role in crystallography, its applicability to the target compound remains speculative without structural data .

Q & A

Q. What are the recommended synthetic routes for preparing N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide?

Methodological Answer:

- Step 1: Start with the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC/HOBt in anhydrous DMF .

- Step 2: Perform alkylation at the pyrazole nitrogen using methyl iodide in the presence of K₂CO₃ as a base (room temperature, 12–24 hours) .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using NMR (¹H/¹³C) and HRMS .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | DCC, DMF, RT | Coupling | |

| 2 | K₂CO₃, CH₃I, DMF | Alkylation |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy: Assign peaks for pyrazole (δ 2.2–2.5 ppm for methyl groups) and cinnoline (δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic pattern .

- IR Spectroscopy: Validate carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

Q. What stability studies are critical for ensuring compound reliability in biological assays?

Methodological Answer:

- Accelerated Degradation Tests: Expose the compound to varying pH (1–10), temperature (4°C, 25°C, 40°C), and light conditions for 1–4 weeks .

- Analytical Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products. A stability threshold of >95% purity is recommended .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Methodological Answer:

Q. What computational strategies predict the compound’s biological targets or mechanisms?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., kinases or GPCRs). Prioritize targets with high sequence homology to known pyrazole-binding proteins .

- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can synthesis yields be optimized for large-scale academic studies?

Methodological Answer:

Q. What experimental frameworks address contradictions between theoretical predictions and observed bioactivity?

Methodological Answer:

- Hypothesis Refinement: Revisit the compound’s electronic profile (HOMO/LUMO via DFT) to explain unexpected inhibition patterns .

- Orthogonal Assays: Validate bioactivity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.